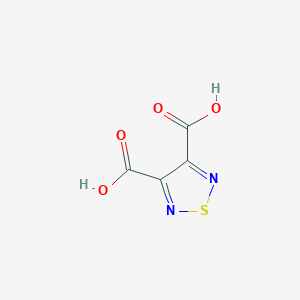

1,2,5-噻二唑-3,4-二羧酸

描述

1,2,5-Thiadiazole-3,4-dicarboxylic acid is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. The compound's structure includes two carboxylic acid groups attached to the thiadiazole ring, which can act as a ligand in coordination chemistry, binding to metal ions to form various coordination compounds .

Synthesis Analysis

The synthesis of thiadiazole derivatives, including 1,2,5-thiadiazole-3,4-dicarboxylic acid, often involves cyclization reactions and the use of electrophilic reagents. For example, 2-amino-1,3,4-thiadiazoles can be synthesized via condensation of thiosemicarbazide and aldehydes followed by iodine-mediated oxidative bond formation . Although not directly related to the 1,2,5-thiadiazole-3,4-dicarboxylic acid, these methods provide insight into the synthetic routes that could be adapted for its production. Additionally, the synthesis of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety has been reported, which involves characterization techniques such as NMR spectroscopy, FTIR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 1,2,5-thiadiazole-3,4-dicarboxylic acid derivatives has been explored through single-crystal structure analyses, revealing diverse coordination modes towards alkaline earth metal ions. These coordination compounds can exhibit mononuclear or two-dimensional coordination structures, with hydrogen bond interactions extending the crystal structure into three-dimensional frameworks . The structure of related thiadiazole derivatives has also been studied using density functional theory, which provides insights into the electronic structure, vibrational analysis, and non-linear optical properties .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for the formation of liquid crystalline phases and the stabilization of coordination compounds. The length of substituents attached to the thiadiazole ring, such as alkoxy chains, can significantly influence the liquid crystalline behavior and the formation of different mesophases . The reactivity of thiadiazole compounds also includes their ability to form coordination compounds with metal ions, as demonstrated by the synthesis of alkaline earth coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the liquid crystalline properties of 1,3,4-thiadiazole compounds are affected by the length of the alkoxy chain, with longer chains favoring the formation of smectic phases . The electronic and spectroscopic properties of these compounds can be analyzed using various computational methods, providing information on hydrogen bonding strength, charge transfer, and solvent effects . The electrical conductivity of thiadiazole derivatives in different phases has also been reported, with values ranging from 10^(-3) to 10^(-4) S cm^(-1) for smectic mesophases .

科学研究应用

配位化合物合成

1,2,5-噻二唑-3,4-二羧酸(H2tdzdc)配体已被用于构建与碱土金属形成的配位化合物,导致多样的配位结构。这些化合物的不同晶体结构揭示了H2tdzdc配体与不同金属离子的不同配位模式,这取决于离子的半径和电子壳层数 (Zhao et al., 2014)。

腐蚀抑制

1,3,4-噻二唑的衍生物,即2-氨基-5-(2-甲氧基苯基)-1,3,4-噻二唑(5-AMT),已被合成并研究作为盐酸介质中轻钢的腐蚀抑制剂。实验和计算研究显示高度的保护程度,并阐明了吸附机制,突显了1,3,4-噻二唑衍生物在腐蚀保护应用中的潜力 (Attou et al., 2020)。

材料科学和电子学

已经探索了各种1,2,5-噻二唑衍生物的化学和结构性质,以期在材料科学和电子学中的潜在应用。这些研究包括对电子性质的研究以及在光电导性和作为电子器件组件中的应用 (Mataka等,1993)。

晶体结构研究

1,2,5-噻二唑-3,4-二羧酸已被用于形成独特的二维梯子型网络共晶,展示了其在晶体结构和分子间相互作用研究中的重要性。这些研究有助于理解分子结构和开发具有特定性质的新材料 (Tomura & Yamashita, 2010)。

新化合物的合成

研究重点是开发合成1,3,4-噻二唑衍生物的新方法,包括1,3,4-噻二唑-2-胺衍生物。这些研究对有机化学领域做出了贡献,为合成具有潜在生物和工业应用的化合物提供了新途径 (Kokovina et al., 2021)。

抗菌和药理活性

基于1,2,5-噻二唑衍生物的1,3,4-噻二唑基化合物以其广谱的生物活性而闻名,包括抗菌、抗真菌和抗癌性质。这些化合物已被广泛研究,以探讨其在药物化学和药理学中的潜力 (Matysiak, 2015)。

属性

IUPAC Name |

1,2,5-thiadiazole-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKODBHYAPROLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296835 | |

| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Thiadiazole-3,4-dicarboxylic acid | |

CAS RN |

3762-94-5 | |

| Record name | NSC111921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)